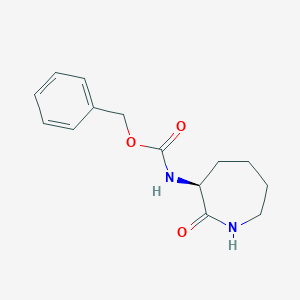

(2-Aminothiazol-4-yl)methanol

Descripción general

Descripción

Synthesis Analysis

The synthesis of (2-Aminothiazol-4-yl)methanol-related compounds involves several chemical techniques, including novel methodologies for assembling the aminothiazol moiety. For instance, a synthesis approach involves the condensation of ethyl acetoacetate with various reagents to yield the aminothiazol moiety, demonstrating the flexibility and adaptability of synthetic strategies to access this compound class (Chen An-cheng, 2012).

Molecular Structure Analysis

The molecular structure of (2-Aminothiazol-4-yl)methanol and derivatives has been elucidated using various spectroscopic techniques. The characterization often involves FTIR, NMR (both ^1H and ^13C), and high-resolution mass spectrometry, providing detailed insights into the molecular geometry, electronic structure, and intermolecular interactions. Density functional theory (DFT) calculations further contribute to understanding the stability and electronic properties, such as HOMO-LUMO gaps, which are crucial for predicting reactivity and interactions with biological targets (M. FathimaShahana & A. Yardily, 2020).

Chemical Reactions and Properties

(2-Aminothiazol-4-yl)methanol participates in a variety of chemical reactions, underpinning its utility in synthesizing diverse chemical entities. For example, it undergoes cycloaddition reactions, forming stable complexes with metals, which are significant in catalysis and the development of new materials. These reactions highlight the compound’s chemical versatility and its potential as a building block in organic synthesis and drug discovery (Salih Ozcubukcu et al., 2009).

Physical Properties Analysis

The physical properties of (2-Aminothiazol-4-yl)methanol and its derivatives, such as solubility in various solvents, are crucial for their application in different scientific fields. These properties are influenced by the compound's molecular structure and have been studied using techniques like laser monitoring observation. Understanding these properties is essential for optimizing conditions in chemical reactions and processes involving this compound (Zhimao Zhou et al., 2011).

Chemical Properties Analysis

The chemical properties of (2-Aminothiazol-4-yl)methanol, such as reactivity and interaction with other molecules, have been extensively studied. These studies include investigations into its role as a precursor for synthesizing various biologically active molecules and its participation in key chemical reactions. The compound's ability to form stable complexes and engage in hydrogen bonding is of particular interest for developing new pharmaceuticals and materials (A. Dolzhenko et al., 2010).

Aplicaciones Científicas De Investigación

Antibacterial Research

- Summary of Application : Thiazoles, including derivatives like (2-Aminothiazol-4-yl)methanol, are a significant class of heterocyclic derivatives that have played an important role in chemical sciences . They show significant antibacterial activity against various bacteria and pathogens . Scientists are actively engaged in designing new biologically active thiazole derivatives .

- Methods of Application : A series of new (2-aminothiazol-4-yl) methyl ester derivatives were synthesized and demonstrated the antibacterial activity against various bacteria . The specific methods of synthesis and application are not detailed in the source.

- Results or Outcomes : All the synthesized derivatives showed prominent antibacterial activities as compared to the reference drug .

Antidiabetic Research

- Summary of Application : Thiazole derivatives, including (2-Aminothiazol-4-yl)methanol, have been found to exhibit antidiabetic activity .

- Results or Outcomes : The synthesized derivatives have shown significant antidiabetic activity .

Antitubercular Research

- Summary of Application : Thiazole derivatives have been found to exhibit antitubercular activity .

- Results or Outcomes : The synthesized derivatives have shown significant antitubercular activity .

Antioxidant Research

- Summary of Application : Thiazole derivatives, including (2-Aminothiazol-4-yl)methanol, have been found to exhibit antioxidant activity .

- Results or Outcomes : The synthesized derivatives have shown significant antioxidant activity .

Antiviral Research

- Summary of Application : Thiazole derivatives have been found to exhibit antiviral activity .

- Results or Outcomes : The synthesized derivatives have shown significant antiviral activity .

Anticancer Research

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

(2-amino-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c5-4-6-3(1-7)2-8-4/h2,7H,1H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXARVNPSVMCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587951 | |

| Record name | (2-Amino-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Aminothiazol-4-yl)methanol | |

CAS RN |

51307-43-8 | |

| Record name | (2-Amino-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dinitro-2,3-dihydrobenzo[1,4]dioxin](/img/structure/B21119.png)

![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide](/img/structure/B21143.png)